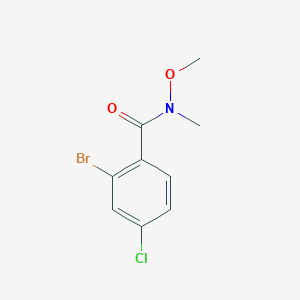

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVBYKBHDBUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS 1255099-63-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate. Structured from the perspective of a Senior Application Scientist, this document delves into its chemical identity, a validated synthetic pathway with mechanistic insights, expected analytical characteristics, and its role in the landscape of pharmaceutical development.

Compound Identity and Physicochemical Properties

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a substituted Weinreb amide, a class of compounds highly valued in organic synthesis for their controlled reactivity towards nucleophiles. Its unique structure, featuring a di-halogenated phenyl ring, makes it a strategic building block for introducing this specific motif into more complex molecules.

| Property | Value | Source |

| CAS Number | 1255099-63-8 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | [1] |

| Molecular Weight | 278.53 g/mol | [1] |

| Purity Specification | Typically ≥98.5% | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Sealed in a dry place at room temperature | [1] |

Strategic Synthesis: The Weinreb Amide Approach

The synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is most effectively achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 2-Bromo-4-chlorobenzoic acid. This two-step process is a cornerstone of modern organic synthesis due to its high efficiency and the stability of the resulting amide, which prevents over-addition of organometallic reagents in subsequent reactions[3].

The overall synthetic transformation is as follows:

Caption: Synthetic pathway to the target molecule.

Mechanistic Considerations

The conversion of a carboxylic acid to a Weinreb amide proceeds through two key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion[2][4]. The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.

-

Amide Formation: The resulting 2-bromo-4-chlorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated[5][6]. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology derived from standard procedures for Weinreb amide synthesis[4][5][6].

Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-4-chlorobenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq)[7].

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This crude 2-Bromo-4-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

-

Dissolve the crude 2-Bromo-4-chlorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) and a suitable base (e.g., pyridine or triethylamine, 2.5-3.0 eq) in the same anhydrous solvent.

-

Cool the hydroxylamine solution to 0 °C in an ice bath.

-

Slowly add the solution of 2-Bromo-4-chlorobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.

Analytical Characterization

While specific experimental data for this compound is not widely published, the following analytical profile can be predicted based on its structure and data from analogous compounds.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methoxy protons, and the N-methyl protons. The aromatic region will display a complex splitting pattern due to the bromine and chlorine substituents. The methoxy and methyl groups will likely appear as singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the halogen substituents), and the N-methoxy and N-methyl carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹[8].

-

MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom[9][10]. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with specific intensity ratios due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Applications in Drug Discovery and Development

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[11][12]. Its utility stems from the stable yet reactive nature of the Weinreb amide functionality.

Caption: Role as a versatile chemical intermediate.

The primary application is in the synthesis of ketones. The Weinreb amide reacts with one equivalent of a Grignard reagent or an organolithium reagent to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol[3][6]. This controlled reactivity is crucial for building complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

Furthermore, the Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures[5]. The resulting 2-bromo-4-chlorobenzaldehyde is also a valuable building block in medicinal chemistry.

Safety and Handling

As a laboratory chemical, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide should be handled with appropriate safety precautions.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319)[1].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[3].

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[13].

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place[1].

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its preparation via the Weinreb amide synthesis from 2-Bromo-4-chlorobenzoic acid is a reliable and high-yielding process. The unique stability and reactivity of this compound allow for the controlled formation of ketones and aldehydes, which are key functional groups in a vast array of biologically active molecules. This technical guide provides the foundational knowledge for the synthesis, characterization, and application of this versatile chemical building block.

References

- The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Applic

-

Weinreb ketone synthesis - Wikipedia. [Link]

- US4851160A - Process for the preparation of benzoic acid derivatives - Google P

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. [Link]

-

2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide - Suzhou Health Chemicals Co. [Link]

-

China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer. [Link]

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P

-

Weinreb amide workup extraction issues : r/OrganicChemistry - Reddit. [Link]

-

THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI - ResearchGate. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. [Link]

-

Benzamide-simplified mass spectrum[11]. | Download Scientific Diagram - ResearchGate. [Link]

-

2-Bromo-N-methoxy-N-methylacetamide | C4H8BrNO2 | CID 10866961 - PubChem. [Link]

-

FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed. [Link]

- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google P

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. [Link]

-

2-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 13154710 - PubChem. [Link]

-

. (URL not available)

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]

-

Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. [Link]

-

Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding | ACS Omega. [Link]

Sources

- 1. 1255099-63-8|2-Bromo-4-chloro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. scllifesciences.com [scllifesciences.com]

- 13. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structure Elucidation of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the complete structure elucidation of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a substituted Weinreb amide. N-methoxy-N-methylamides (Weinreb amides) are pivotal intermediates in modern organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common problem of over-addition.[1][2] Given their role in the synthesis of complex molecules, particularly in pharmaceutical and fine chemical development, rigorous confirmation of their structure is a critical component of quality control and process validation.[3] This document outlines a systematic workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to unequivocally confirm the molecular structure. The causality behind experimental choices and data interpretation is explained, providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Weinreb Amides and Structural Verification

The Weinreb-Nahm amide has become an indispensable tool for organic chemists to facilitate the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group is renowned for its reaction with organolithium or Grignard reagents to form a stable chelated tetrahedral intermediate, which resists collapse and subsequent over-addition until acidic workup.[1] This unique reactivity makes Weinreb amides superior precursors in syntheses where precise control over nucleophilic addition is required.[1][2]

The target molecule, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, is a halogenated derivative, likely synthesized from 2-Bromo-4-chlorobenzoic acid.[3][4] The presence of bromine and chlorine atoms introduces specific isotopic signatures and electronic effects that are key to its characterization. Verifying the precise regiochemistry of the halogen substituents on the aromatic ring and confirming the integrity of the N-methoxy-N-methylamide group is paramount. This guide presents a logical, synergistic workflow to achieve this confirmation.

Strategic Elucidation Workflow

The structure elucidation of a novel or specialized compound like 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry is the first critical step, providing the molecular weight and, crucially, confirming the presence of the halogen atoms through their distinct isotopic patterns.

Experimental Protocol (Electron Ionization - MS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

-

Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Expected Data and Interpretation

The molecular formula C₉H₉BrClNO₂ has a calculated molecular weight that depends on the specific isotopes of bromine and chlorine.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[5][6]

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5]

This combination results in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense signals will be:

-

M⁺: The peak corresponding to the lightest isotopes (C₉H₉⁷⁹Br³⁵ClNO₂).

-

M+2: A peak two mass units higher, resulting from the presence of either ⁸¹Br or ³⁷Cl. This peak will be very intense due to the high abundance of both heavy isotopes.

-

M+4: A peak four mass units higher, from the combination of ⁸¹Br and ³⁷Cl.

The relative intensities of this M⁺, M+2, and M+4 cluster provide a definitive signature for the presence of one bromine and one chlorine atom in the molecule.[7]

| Ion | Isotopic Composition | Expected m/z | Expected Relative Intensity |

| M⁺ | C₉H₉⁷⁹Br³⁵ClNO₂ | 277.96 | ~77% |

| M+2 | C₉H₉⁸¹Br³⁵ClNO₂ / C₉H₉⁷⁹Br³⁷ClNO₂ | 279.96 | 100% (Base Peak) |

| M+4 | C₉H₉⁸¹Br³⁷ClNO₂ | 281.96 | ~24% |

| Caption: Predicted isotopic pattern for the molecular ion. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, most notably the characteristic carbonyl (C=O) stretch of the Weinreb amide.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the amide functionality and the carbon-halogen bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| Amide C=O Stretch (Weinreb) | 1660 - 1680 | Confirms the presence of the N-methoxy-N-methylamide group. This frequency is slightly lower than esters but typical for tertiary amides.[8] |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands indicating the presence of the benzene ring. |

| C-N Stretch | 1150 - 1250 | Supports the presence of the amide structure. |

| C-Cl Stretch | 700 - 800 | Indicates the presence of the chloro-substituent. |

| C-Br Stretch | 500 - 650 | Indicates the presence of the bromo-substituent. |

| Caption: Key diagnostic IR absorption bands. |

The absence of N-H stretching bands (typically 3100-3500 cm⁻¹) is crucial, as it confirms the tertiary nature of the amide, consistent with the N-methoxy-N-methyl structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Expected Data and Interpretation: ¹H NMR

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-6) | 7.6 - 7.8 | Doublet (d) | 1H | Ortho to the electron-withdrawing carbonyl group. |

| Aromatic H (H-5) | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-3. |

| Aromatic H (H-3) | 7.2 - 7.4 | Doublet (d) | 1H | Ortho to the bromine atom. |

| N-OCH₃ | 3.5 - 3.8 | Singlet (s) | 3H | Characteristic region for N-methoxy protons. |

| N-CH₃ | 3.2 - 3.5 | Singlet (s) | 3H | Characteristic region for N-methyl protons. |

| Caption: Predicted ¹H NMR data (in CDCl₃). |

The splitting pattern of the aromatic protons is diagnostic for a 1,2,4-trisubstituted benzene ring.[10] The electron-withdrawing nature of the carbonyl, bromine, and chlorine substituents will deshield the aromatic protons, shifting them downfield into the 7.2-7.8 ppm range.[11]

Expected Data and Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| C-1 (Aromatic, C-CO) | 135 - 140 | Quaternary carbon attached to the carbonyl group. |

| C-4 (Aromatic, C-Cl) | 132 - 137 | Deshielded by the attached chlorine atom. |

| C-6 (Aromatic, C-H) | 130 - 134 | Aromatic CH carbon. |

| C-5 (Aromatic, C-H) | 128 - 132 | Aromatic CH carbon. |

| C-3 (Aromatic, C-H) | 125 - 130 | Aromatic CH carbon. |

| C-2 (Aromatic, C-Br) | 118 - 123 | Shielded by the "heavy atom effect" of bromine. |

| N-OCH₃ | 60 - 65 | Characteristic shift for the methoxy carbon. |

| N-CH₃ | 35 - 40 | Characteristic shift for the N-methyl carbon. |

| Caption: Predicted ¹³C NMR data (in CDCl₃). |

2D NMR for Unambiguous Assignment

To definitively link the proton and carbon signals and confirm connectivity, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Caption: Key expected HMBC correlations for aromatic protons.

-

An HSQC experiment would show direct one-bond correlations between H-3/C-3, H-5/C-5, and H-6/C-6.

-

An HMBC experiment would reveal long-range (2-3 bond) couplings. For instance, the proton at H-6 should show a correlation to the carbonyl carbon (C=O), confirming its position ortho to the amide group.

Conclusion: A Convergent Structural Proof

The structure of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is unequivocally confirmed by the synergistic interpretation of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy.

-

MS confirms the molecular formula (C₉H₉BrClNO₂) and the presence of one bromine and one chlorine atom via the characteristic M⁺/M+2/M+4 isotopic cluster.

-

IR spectroscopy verifies the presence of the key Weinreb amide carbonyl group (~1670 cm⁻¹) and the absence of N-H bonds.

-

¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of the N-methoxy and N-methyl groups. 2D NMR experiments provide the final, unambiguous proof of connectivity.

This systematic, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative method for the complete structure elucidation of this and related synthetic intermediates.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

-

Wikipedia. (2023, December 29). Weinreb ketone synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Martinelli, J. R., & Buchwald, S. L. (2008). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 10(15), 3255–3258. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fine Chemical Synthesis: The Versatility of 2-Bromo-4-chlorobenzoic Acid. Retrieved from [Link]

-

Nature. (2021, March 11). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

University of Calgary. (n.d.). Isotope patterns for -Cl, -Br and S. Retrieved from [Link]

-

Hehir, N. (2017). Structural systematics of halogenated benzamides [PhD thesis, Dublin City University]. DORAS. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

-

Crystal Growth & Design. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Beijing Hwrk Chemical. (n.d.). 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

-

DORAS. (n.d.). STRUCTURAL SYSTEMATICS OF HALOGENATED BENZAMIDES. Retrieved from [Link]

-

Scilit. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

-

AOBChem. (n.d.). 2-bromo-4-methoxybenzamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). 2D-IR Experiments and Simulations of the coupling between amide-I and ionizable side chains in proteins: Application to the Villin headpiece. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. youtube.com [youtube.com]

synthesis pathway of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Abstract

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide. Weinreb amides are exceptionally valuable intermediates in organic synthesis, renowned for their ability to react with organometallic reagents to produce ketones and aldehydes without the common issue of over-addition.[1][2][3] This document details the strategic synthesis starting from commercially available precursors, focusing on robust and scalable methodologies suitable for research and drug development professionals. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are thoroughly discussed to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (a Weinreb amide), logically disconnects at the amide bond. This approach identifies the two primary synthons: an activated form of 2-bromo-4-chlorobenzoic acid and N,O-dimethylhydroxylamine.

Caption: Retrosynthetic pathway for the target molecule.

The overarching synthetic strategy involves two core stages:

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 2-bromo-4-chlorobenzoic acid from a suitable starting material. A reliable method is the Sandmeyer reaction on 2-amino-4-chlorobenzoic acid.[4]

-

Weinreb Amide Formation: Coupling of 2-bromo-4-chlorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride.[5][6] This can be achieved via a two-step acid chloride route or a more efficient one-pot direct coupling method.

Stage 1: Synthesis of 2-Bromo-4-chlorobenzoic Acid

The synthesis of the key carboxylic acid intermediate is reliably accomplished via a Sandmeyer reaction. This classic transformation converts an aromatic amine into a bromo-substituted aromatic ring through a diazonium salt intermediate.

Reaction Principle

The primary amine on 2-amino-4-chlorobenzoic acid is diazotized using sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide atom.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: In a reaction vessel equipped for cooling and stirring, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0°C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.

-

Stir the resulting mixture at 0°C for 1-2 hours to ensure complete formation of the diazonium salt.

-

Substitution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in water.

-

Add the diazonium salt solution dropwise to the copper bromide solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Work-up and Purification: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-4-chlorobenzoic acid.[4]

Stage 2: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

This stage focuses on the formation of the Weinreb amide. Two highly effective protocols are presented: the traditional acid chloride method and a modern one-pot coupling method.

Pathway A: Acid Chloride Method

This robust, two-step method involves first activating the carboxylic acid by converting it to a highly reactive acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.

The carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7]

Experimental Protocol:

-

To a flask containing 2-bromo-4-chlorobenzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-4-chlorobenzoyl chloride is often a yellow solid or oil and can be used in the next step without further purification.[7][8]

The acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C and add a non-nucleophilic base, such as triethylamine or pyridine (2.5 eq), to liberate the free amine.

-

Slowly add a solution of 2-bromo-4-chlorobenzoyl chloride (1.0 eq) in the same solvent to the amine solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Purification is typically achieved via column chromatography.

Pathway B: One-Pot Direct Coupling Method

Modern coupling agents allow for the direct conversion of carboxylic acids to Weinreb amides in a single step, avoiding the isolation of the moisture-sensitive acyl chloride. A method using phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) is efficient and scalable.[2][9][10]

Reaction Principle: The carboxylic acid reacts with the coupling agent (e.g., POCl₃) and N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This in-situ activation of the carboxylic acid facilitates nucleophilic attack by the amine, forming the amide bond directly.[2]

Experimental Protocol:

-

In a reaction vessel, combine 2-bromo-4-chlorobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and a suitable solvent such as dichloromethane or toluene.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (3.0 eq), to the mixture.

-

Cool the suspension to 0°C and slowly add the coupling agent, for example, phosphorus oxychloride (POCl₃) (0.5 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours, or until completion is indicated by analytical monitoring.

-

Work-up and Purification: Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent removal, purify the residue by flash column chromatography to obtain the final product, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.[2]

Quantitative Data Summary

| Stage | Reactant | Molar Eq. | Reagent | Molar Eq. | Typical Yield |

| 1. Sandmeyer | 2-Amino-4-chlorobenzoic acid | 1.0 | 1. NaNO₂2. CuBr | 1.11.2 | 55-65%[4] |

| 2A. Acid Chloride | 2-Bromo-4-chlorobenzoic acid | 1.0 | 1. SOCl₂2. Me(MeO)NH·HCl / Base | 2.01.2 / 2.5 | 95-98% (Step 1)[7]80-90% (Step 2) |

| 2B. One-Pot | 2-Bromo-4-chlorobenzoic acid | 1.0 | 1. Me(MeO)NH·HCl2. POCl₃ / DIPEA | 1.20.5 / 3.0 | 80-87%[2] |

Overall Synthetic Workflow

Caption: High-level workflow of the complete synthesis.

Safety and Handling

-

Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrobromic Acid (HBr): A strong, corrosive acid. Avoid inhalation of vapors and contact with skin.

-

Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if ingested.

-

Organic Solvents: Dichloromethane, toluene, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a multi-step process that relies on well-established and reliable chemical transformations. The key steps, including the Sandmeyer reaction for the precursor synthesis and the subsequent Weinreb amide formation, can be performed with high efficiency. While the traditional acid chloride method is effective, modern one-pot coupling protocols offer a more streamlined and often higher-yielding alternative suitable for contemporary research and development environments. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

-

Science of Synthesis. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Thieme, 46, 320-330. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

-

Al-Ghorbani, M., & Abbas, A. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 195-209. [Link]

-

ChemRxiv. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzoyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

-

Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 8. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

A Strategic Guide to Elucidating the Mechanism of Action of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Executive Summary

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide and a Weinreb amide derivative. While its specific biological activity and mechanism of action (MoA) are not yet characterized in publicly available literature, its structural motifs—a halogenated phenyl ring and an amide core—are common features in a wide array of pharmacologically active compounds. This guide abandons a speculative approach and instead provides a robust, multi-phase experimental roadmap for researchers and drug development professionals to systematically uncover the MoA of this compound. We will proceed from broad phenotypic screening to precise target identification and pathway validation, outlining the causal logic behind each experimental choice.

Introduction and Structural Deconstruction

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS 1255099-63-8) is an organic molecule whose potential as a therapeutic agent or research tool remains unexplored[1][2]. Its structure can be deconstructed into two key regions of interest:

-

The Substituted Phenyl Ring: The presence of bromide and chloride on the benzene ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Notably, compounds containing a 4-bromo-2-chlorophenyl group have been associated with antimicrobial and antimalarial activities[3].

-

The N-methoxy-N-methylbenzamide Core: This functional group, also known as a Weinreb amide, is a stable acylating agent often used as an intermediate in chemical synthesis[4]. However, the broader benzamide class is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5]. For instance, certain benzamide series have shown potent activity as inhibitors of Mycobacterium tuberculosis QcrB, a key enzyme in the electron transport chain[6].

Given this structural context, we can formulate several primary hypotheses for the biological action of this molecule, which will guide our experimental strategy.

Primary Hypotheses:

-

The compound possesses antimicrobial (bacterial or fungal) activity , potentially by disrupting cell wall integrity, inhibiting key metabolic enzymes, or interfering with nucleic acid synthesis.

-

The compound exhibits cytotoxic activity against cancer cell lines , possibly through mechanisms like tubulin polymerization inhibition, apoptosis induction, or kinase signaling disruption.

-

The compound acts as a modulator of a specific enzyme or receptor , given the broad activities of the benzamide family.

A Phased Experimental Workflow for MoA Elucidation

A systematic, phased approach is critical to efficiently and accurately determine the MoA of a novel compound. The following workflow is designed to be self-validating, with each phase informing the design of the next.

Phase I: Broad Phenotypic Screening

The initial goal is to cast a wide net to identify any significant, reproducible biological activity. This phase focuses on observing the "what" before investigating the "how."

Protocol 1: Comprehensive Cellular Activity Panel

-

Compound Preparation: Solubilize 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in DMSO to create a 10 mM stock solution. Prepare serial dilutions for dose-response experiments.

-

Human Cell Line Cytotoxicity Assay:

-

Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control line (e.g., HEK293 or primary fibroblasts).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). This assay is chosen for its sensitivity and non-destructive nature, allowing for potential downstream multiplexing.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Antimicrobial Susceptibility Testing:

-

Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Perform broth microdilution assays according to CLSI standards to determine the Minimum Inhibitory Concentration (MIC).

-

Rationale: This establishes whether the compound has broad-spectrum or selective antimicrobial activity, a key decision point for subsequent experiments.

-

Data Presentation: Phase I Screening Results (Hypothetical)

| Assay Type | Cell Line / Organism | Result (IC50 / MIC in µM) |

| Cytotoxicity | A549 (Lung Cancer) | 5.2 |

| Cytotoxicity | HCT116 (Colon Cancer) | 8.1 |

| Cytotoxicity | HEK293 (Non-cancerous) | > 100 |

| Antimicrobial | S. aureus | > 100 |

| Antimicrobial | E. coli | > 100 |

| Antimicrobial | C. albicans | 12.5 |

Interpretation of Hypothetical Results: The data suggests the compound is selectively cytotoxic to certain cancer cell lines and possesses moderate antifungal activity. The high IC50 in non-cancerous cells indicates a potentially favorable therapeutic window. This narrows our focus for Phase II to anticancer and antifungal MoA.

Diagram: Phase I Experimental Workflow

Sources

- 1. 1255099-63-8|2-Bromo-4-chloro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 1255099-63-8|2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide: A Strategic Synthetic Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate in the synthesis of advanced pharmaceutical agents. While direct biological profiling of this compound is not extensively documented in public literature, its strategic importance lies in its versatile role as a building block for a variety of biologically active molecules. This guide will delve into the chemical properties, synthesis, and, most critically, the application of this compound in the development of high-value therapeutic candidates, including those targeting the central nervous system (CNS) and protein kinases. We will explore the rationale behind its use in specific synthetic transformations and discuss the biological significance of the molecular scaffolds it helps to create.

Introduction: The Unsung Role of the Intermediate

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical chemical intermediates, the unsung heroes that enable the efficient and precise construction of complex molecular architectures. 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 1255099-63-8) is a prime example of such a pivotal intermediate. Its unique combination of functional groups—a Weinreb amide, a bromine atom, and a chlorine atom on a benzene ring—renders it a highly valuable tool for medicinal chemists.

The Weinreb amide functionality (N-methoxy-N-methylamide) is particularly noteworthy. It serves as a stable and reliable precursor for the synthesis of ketones and aldehydes, avoiding the over-addition often encountered with more reactive organometallic reagents. The presence of two distinct halogen atoms at specific positions on the aromatic ring opens up a rich field of possibilities for regioselective cross-coupling reactions, allowing for the sequential and controlled introduction of different molecular fragments. This guide will illuminate the strategic utility of this compound, providing insights into its application in the synthesis of molecules with significant therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in process development and scale-up.

| Property | Value |

| CAS Number | 1255099-63-8 |

| Molecular Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis and Chemical Reactivity

The synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is typically achieved from commercially available starting materials. A general synthetic approach is outlined below.

General Synthetic Workflow

The synthesis generally involves the formation of the Weinreb amide from the corresponding carboxylic acid or acyl chloride.

Caption: General synthetic workflow for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.

Key Chemical Transformations

The true value of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide lies in its reactivity, which allows for the strategic construction of complex molecules.

The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity.

The Weinreb amide is a key functional group that allows for the controlled addition of organometallic reagents to form a ketone. The resulting ketone can then serve as a handle for further chemical modifications.

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

This technical guide provides a comprehensive analysis of the spectral data for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic organic chemistry. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.

Introduction

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 1255099-63-8, Molecular Formula: C₉H₉BrClNO₂) is a versatile synthetic intermediate.[1][2] Its utility stems from the Weinreb amide functionality, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents.[3] Accurate structural elucidation and purity assessment are paramount for its successful application in multi-step syntheses. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its characterization.

Molecular Structure and Key Features

The unique reactivity of this compound is dictated by its specific arrangement of functional groups. The electron-withdrawing effects of the bromine and chlorine atoms on the aromatic ring, combined with the N-methoxy-N-methylamide group, create a distinct electronic environment that is reflected in its spectral properties.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-350).

-

Detection: Use a suitable detector, such as an electron multiplier.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The interpretation of the spectral data is consistent with the known principles of organic spectroscopy and the established behavior of related benzamide and Weinreb amide structures.

References

-

PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

- Yoshida, S., et al. (2012). Electronic Supplementary Material (ESI)

-

J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]

- Nishiyama, H., et al.

-

ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]

-

Suzhou Health Chemicals Co. 2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide. [Link]

-

NIST. Benzamide. NIST Chemistry WebBook. [Link]

-

IRIS-AperTO - UniTo. Synthesis of Weinreb amides. [Link]

-

YouTube. Introduction to Weinreb amides. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

- Supporting Inform

-

The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. FT–IR benzamide. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₉H₉BrClNO₂ | - |

| Molecular Weight | 278.53 g/mol | - |

| CAS Number | 1255099-63-8 | - |

The presence of bromine and chlorine atoms, along with the N-methoxy-N-methylamide group, imparts a significant degree of polarity to the molecule. However, the benzene ring provides a nonpolar character. The interplay of these features will govern its solubility in different organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. Based on its structure, we can anticipate the solubility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide across a spectrum of organic solvents.

To provide a practical, albeit illustrative, baseline, the following table presents the experimentally determined solubility of the parent compound, benzamide, in a range of common organic solvents.[1] It is crucial to recognize that the substitutions on 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide will alter its solubility profile compared to benzamide. The larger and more halogenated structure is expected to influence its solubility.[2]

| Solvent | Solvent Type | Expected Solubility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide | Rationale | Benzamide Solubility (Illustrative)[1] |

| Methanol | Polar Protic | High | The N-methoxy-N-methylamide group can act as a hydrogen bond acceptor, and the polar nature of methanol will facilitate dissolution. | Very Soluble |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability will promote solubility. | Very Soluble[3] |

| Acetone | Polar Aprotic | High | The polar nature of acetone will effectively solvate the polar regions of the molecule. | Soluble[2] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character, likely leading to good solubility. | Soluble |

| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that should be effective in dissolving the compound. | Soluble |

| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of dichloromethane should facilitate the dissolution of the substituted benzamide. | - |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, its polarity is expected to lead to good solubility. | - |

| Toluene | Nonpolar | Low to Moderate | The nonpolar nature of toluene will primarily interact with the benzene ring, but the polar functional groups will limit high solubility. | Slightly Soluble |

| Hexane | Nonpolar | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule, resulting in poor solubility. | Insoluble |

This table provides an educated prediction. Experimental verification is essential.

The Influence of Structural Features on Solubility:

-

Halogenation (Bromo and Chloro Substituents): The presence of bromine and chlorine increases the molecular weight and polarizability of the molecule. This can enhance van der Waals interactions and may increase solubility in moderately polar to nonpolar solvents compared to the unsubstituted parent compound.

-

N-methoxy-N-methylamide Group: This "Weinreb amide" functionality is polar and can act as a hydrogen bond acceptor. This feature is expected to significantly enhance solubility in polar protic and aprotic solvents. The absence of an N-H bond, however, means it cannot act as a hydrogen bond donor, which will influence its interaction with certain solvents.

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is paramount. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[2]

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is typically achieved using an orbital shaker or a magnetic stirrer. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a moderate speed to pellet the excess solid.

-

Filtration: Filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles. Ensure the filter material is compatible with the organic solvent used.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity and specificity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this method can be used. A calibration curve is also required.

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is carefully evaporated. The mass of the remaining solid is then determined. This method is less sensitive and requires larger amounts of material.

-

-

-

Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

-

Caption: Shake-flask method for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in organic solvents. While direct experimental data is currently unavailable, a reasoned prediction based on its chemical structure and the known solubility of its parent compound, benzamide, suggests good solubility in polar organic solvents and limited solubility in nonpolar solvents. For drug development and other scientific applications, it is imperative that the solubility is determined experimentally. The detailed shake-flask protocol provided herein offers a reliable and widely accepted method for obtaining accurate and reproducible solubility data. This information is fundamental for the rational design of subsequent studies, including formulation development, process chemistry, and in vitro/in vivo testing.

References

-

BenchChem. (n.d.). Solubility of 4-benzoylbenzamide in common organic solvents. Retrieved from a relevant source.[2]

-

PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.[3]

-

Ouyang, J., Chen, J., & Zhang, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4849-4857.[4]

-

Request, R. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate.[5]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.[1]

Sources

- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 1255099-63-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes data from analogous compounds and established laboratory safety standards to create a framework for minimizing risk. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, detailed handling protocols, emergency procedures, and disposal considerations. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Compound Profile and Inferred Properties

2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a substituted Weinreb amide, a class of reagents valued in organic synthesis for their controlled reactivity with organometallic reagents to form ketones and aldehydes.[1][2] Its structure combines a di-halogenated benzene ring with the N-methoxy-N-methylamide functional group. While a specific, detailed toxicological profile for this exact compound is not widely published, its safety profile can be reliably inferred from its constituent functional groups: the halogenated aromatic core and the Weinreb amide moiety.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1255099-63-8 | [3][4] |

| Molecular Formula | C₉H₉BrClNO₂ | [4] |

| Molecular Weight | 278.53 g/mol | [4] |

| Appearance | Inferred to be a solid at room temperature | General observation of similar small molecules |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | Standard chemical principles |

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins.[5][6] The hazards are extrapolated from data on structurally similar chemicals, as direct GHS classification for this specific compound is not consistently available.

Health Hazards

Based on analogues, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide should be treated as a hazardous substance with the potential for the following effects:

-

Skin Irritation (Category 2): Halogenated aromatic compounds and related benzamides are frequently classified as skin irritants.[7][8][9] Prolonged contact may lead to redness, itching, and dermatitis.

-

Serious Eye Irritation (Category 2): Like most fine organic chemicals, the dust or vapor can cause serious eye irritation upon contact.[7][8][9]

-

Respiratory Tract Irritation (Category 3): Inhalation of dust may irritate the respiratory system, causing coughing and discomfort.[7][8][9]

-

Acute Oral Toxicity (Potential Harmful if Swallowed): The parent Weinreb amide, N-methoxy-N-methylbenzamide, is classified as harmful if swallowed.[9] This compound should be handled with the same precaution.

Physicochemical Hazards

-

Reactivity: Weinreb amides are generally stable under standard laboratory conditions but are designed to react with potent nucleophiles like Grignard reagents and strong reducing agents such as lithium aluminum hydride (LiAlH₄).[10] Such reactions can be exothermic. The compound is likely incompatible with strong acids, bases, and oxidizing agents.

-

Thermal Decomposition: Upon combustion or excessive heating, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[11]

Environmental Hazards

Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life with long-lasting effects.[12][13][14] All waste must be collected and disposed of as hazardous chemical waste to prevent environmental release.[8]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[15][16] The selection of PPE is a critical step that must be based on a thorough risk assessment of the specific procedure being performed.

Engineering Controls

-

Chemical Fume Hood: All handling of solid 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.[18]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this chemical.[19][20]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes and spills.[20][21] |

| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[5] | Required to protect against chemical splashes to the eyes.[21] |

| A face shield should be worn over goggles when there is a significant splash hazard. | Provides an additional layer of protection for the entire face. | |

| Hand Protection | Nitrile gloves (minimum). | Provides protection against incidental contact. For prolonged contact or immersion, heavier-duty gloves or double-gloving should be considered. Always check the manufacturer's glove compatibility data. |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[21] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[20] |

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: A decision tree for responding to a chemical spill.

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area. [17]2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleanup materials in the hazardous waste container.

Major Spill (Outside of a fume hood or a large quantity):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department.

-

Prevent entry into the affected area.

-

If the substance is flammable, turn off ignition sources if it is safe to do so.

Disposal Considerations

All waste materials containing 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste. [18]* Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

- Vertex AI Search. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures.

- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

- Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.

- University of Minnesota. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

- LSU. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS.

- Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety.

- Gettysburg College. (n.d.). Standard Operating Procedures. Campus Safety.

- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.

- Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.

- University of Kentucky. (n.d.). Standard Operating Procedures. Research Safety.

- Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry.

- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.

- Suzhou Health Chemicals Co., Ltd. (n.d.). 2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide.

- PubChem. (n.d.). 2-Bromo-4-chloroanisole. National Center for Biotechnology Information.

- Biosynth. (2022, May 5). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide.

- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides.

- Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).

- PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). N-Methoxy-N-methylbenzamide. PubChem.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.

- Guidechem. (n.d.). 2-BROMO-4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE.

- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzaldehyde 97.

- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- ChemSec. (n.d.). Halogenated compounds. SIN List.

- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).

- National Institutes of Health. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC.

- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1255099-63-8|2-Bromo-4-chloro-N-methoxy-N-methylbenzamide.

- ECHEMI. (2023, May 27). 4-CHLORO-2-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - Safety Data Sheet.

- Fisher Scientific. (2015, March 4). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds. Risk Assessment.

- ECHEMI. (n.d.). 2-Bromo-4-methoxyphenol SDS, 17332-11-5 Safety Data Sheets.

Sources

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. 1255099-63-8|2-Bromo-4-Chloro-N-Methoxy-N-Methylbenzamide|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 4. 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide - CAS:1255099-63-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. upload.lsu.edu [upload.lsu.edu]

- 6. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]

- 7. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. iloencyclopaedia.org [iloencyclopaedia.org]

- 13. sinlist.chemsec.org [sinlist.chemsec.org]